Eriodictyol 7-O-glucuronide is a flavonoid compound that has garnered attention due to its potential health benefits and pharmacological properties. It is a glycoside derivative of eriodictyol, a naturally occurring flavonoid commonly found in various plants, including citrus fruits and Dracocephalum rupestre. The compound is recognized for its antioxidant, anti-inflammatory, and cytoprotective activities, making it a subject of interest in pharmacological research.
Eriodictyol 7-O-glucuronide is primarily isolated from Dracocephalum rupestre, a plant known for its medicinal properties. Other sources include Cosmos sulphureus, which also contains this flavonoid. These plants have been traditionally used in herbal medicine, and the isolation of this compound contributes to the understanding of their therapeutic potential .
The synthesis of Eriodictyol 7-O-glucuronide can be achieved through various methods, primarily focusing on extraction from natural sources or through chemical synthesis in laboratory settings. The extraction process often involves:
The technical details of the synthesis involve careful control of temperature, solvent ratios, and flow rates during chromatography to optimize yield and purity. For instance, HPLC methods typically utilize a mobile phase consisting of acetonitrile and water with specific gradient elution profiles to achieve effective separation .
Eriodictyol 7-O-glucuronide has a molecular formula of and a molecular weight of approximately g/mol. Its structure features a flavanone backbone with a glucuronic acid moiety at the 7-position.
The structural representation can be illustrated as follows:
Molecular Structure
This structure contributes to its biological activity, particularly in terms of antioxidant properties due to the presence of hydroxyl groups that can donate electrons to free radicals .
Eriodictyol 7-O-glucuronide participates in various chemical reactions typical for flavonoids, including:
The stability and reactivity of Eriodictyol 7-O-glucuronide are influenced by factors such as pH and temperature. Reaction conditions must be optimized to prevent degradation while allowing for potential modifications that enhance its pharmacological profile .
The mechanism of action for Eriodictyol 7-O-glucuronide involves several pathways:
Studies demonstrate that Eriodictyol 7-O-glucuronide significantly reduces markers of oxidative stress in vitro and in vivo, supporting its role as a protective agent against cellular damage .
Relevant analyses reveal that the compound maintains its integrity under standard laboratory conditions but should be stored properly to prevent degradation .
Eriodictyol 7-O-glucuronide has several scientific applications:
Research continues into new applications, particularly concerning its role as an inhibitor for dengue virus proteases, highlighting its potential in antiviral drug development .
Eriodictyol 7-O-glucuronide (EDG) is a water-soluble flavanone glucuronide conjugate increasingly recognized for its dual role as a phytochemical and endogenous metabolite. This modified flavonoid exemplifies nature’s chemical optimization strategies, balancing bioactivity with biodistribution. Its molecular architecture comprises eriodictyol (a dihydroxyflavanone) linked via a β-glycosidic bond to glucuronic acid at the 7-position, yielding the chemical formula C₂₁H₂₀O₁₂ and a molecular weight of 464.38 g/mol [1] [8]. Unlike its aglycone precursor, EDG’s glucuronide moiety enhances solubility, facilitating systemic distribution while retaining targeted bioactivities. Contemporary phytochemical research prioritizes EDG for its intersection of natural occurrence, metabolic significance, and therapeutic potential, positioning it as a critical subject for understanding flavonoid pharmacokinetics and pharmacodynamics.
EDG occupies a pivotal node in flavonoid biotransformation networks, serving both as a direct phytochemical in plants and a phase-II metabolite in mammals. In plant biosynthesis, UDP-dependent glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to eriodictyol’s hydroxyl group, yielding EDG as a stable storage form. This glycosylation modulates reactivity, reduces cytotoxicity, and aids vacuolar sequestration [2] [6]. Notably, EDG accumulates significantly in Dracocephalum rupestre and Cosmos sulphureus, where it functions as an antioxidant reservoir [2] [8].
In mammalian systems, EDG arises primarily via hepatic or intestinal glucuronidation of dietary eriodictyol or its precursors (e.g., eriocitrin). Critical UGT isoforms implicated include:
Table 1: Enzymatic Pathways for Eriodictyol 7-O-Glucuronide Biosynthesis
Biosynthetic Context | Catalytic Enzymes | Key Substrates | Functional Outcome | |
---|---|---|---|---|
Plant Glycosylation | UDP-Glucuronosyltransferases (UGTs) | Eriodictyol, UDP-Glucuronic Acid | Enhanced solubility, compartmentalization | |
Mammalian Phase II Metabolism | UGT1A1, UGT1A9, UGT2B7, UGT1A10 | Dietary eriodictyol/eriocitrin | Detoxification, systemic distribution | |
Gut Microbial Metabolism | Microbial β-glucosidases, rhamnosidases | Eriocitrin, Eriodictyol glycosides | Liberation of aglycone for host glucuronidation | [5] [10] |
Gut microbiota profoundly influences EDG generation. Bacterial β-glucosidases hydrolyze eriocitrin (eriodictyol-7-O-rutinoside) to eriodictyol, which is then absorbed and glucuronidated by enterocytes/hepatocytes. Recent murine studies identified six eriocitrin-derived metabolites in colon contents, including eriodictyol and homoeriodictyol—direct precursors for glucuronidation [10]. This microbiota–host interplay creates a metabolic relay where dietary flavonoids are transformed into bioactive glucuronides like EDG.
Quantitative analyses reveal EDG’s pharmacokinetic distinctiveness: In humans consuming eriocitrin-rich lemon extract, plasma concentrations of glucuronidated flavanones peak earlier (Tₘₐₓ ≈6 hours) and at higher levels (Cₘₐₓ) compared to hesperidin equivalents, attributable to superior precursor solubility [5]. This underscores EDG’s significance in bridging dietary flavonoid intake and circulatory bioactivity.
EDG-producing plants feature prominently in global ethnomedicine, leveraged for antioxidant, anti-inflammatory, and antimicrobial properties. Traditional applications correlate strongly with modern mechanistic insights into EDG’s bioactivities:
Table 2: Traditional Medicinal Plants Containing Eriodictyol 7-O-Glucuronide or Precursors
Medicinal System | Plant Source | Traditional Indications | Confirmed EDG-Linked Bioactivities | |
---|---|---|---|---|
Korean Medicine | Chrysanthemum zawadskii var. latilobum | Allergic rhinitis, bronchitis, pneumonia | FcεRI downregulation, histamine inhibition | [9] |
Chinese Herbalism | Dracocephalum rupestre | Gastroenteric disorders, hypertension | Antioxidant, lipid-lowering effects | [2] [8] |
Global Citrus-Based Remedies | Lemon (Citrus limon), Orange | Immune support, vascular health | Metabolized to EDG; enhances circulating flavonoid levels | [5] [10] |
Mechanistic studies substantiate these uses:
Modern pharmacological rediscovery thus validates and rationalizes historical applications, positioning EDG as a molecular entity uniting ethnopharmacology and contemporary drug discovery. Future research should clarify its tissue-specific metabolism and synergies with co-occurring phytochemicals to fully exploit its therapeutic potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7